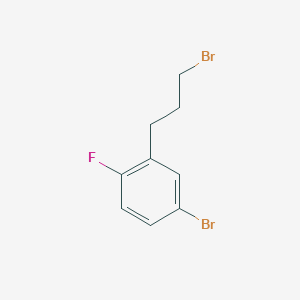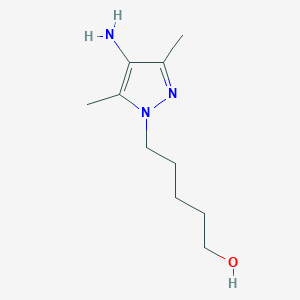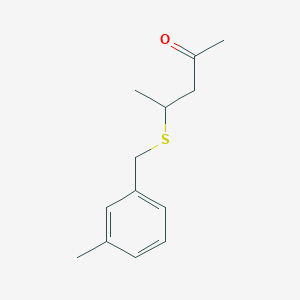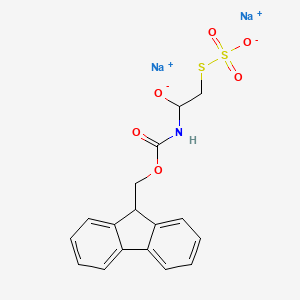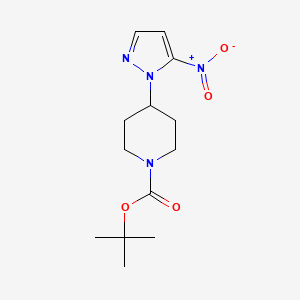
tert-butyl4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C13H20N4O4 It is a derivative of piperidine and pyrazole, featuring a nitro group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is first converted to a leaving group, such as a mesylate or tosylate, which is then displaced by a pyrazole derivative under basic conditions. The nitro group is introduced via nitration of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration step and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products
Reduction: TERT-BUTYL 4-(5-AMINO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE.
Substitution: Various substituted pyrazole derivatives.
Oxidation: Piperidine N-oxides.
Scientific Research Applications
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in these interactions by participating in redox reactions or forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 4-(4-AMINO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
TERT-BUTYL 4-(4-CHLORO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE makes it unique compared to its analogs. The nitro group can participate in a variety of chemical reactions, providing opportunities for further functionalization and derivatization. This makes the compound versatile for use in different research and industrial applications.
Properties
Molecular Formula |
C13H20N4O4 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
tert-butyl 4-(5-nitropyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-8-5-10(6-9-15)16-11(17(19)20)4-7-14-16/h4,7,10H,5-6,8-9H2,1-3H3 |
InChI Key |
UMRKWTHRAHDGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


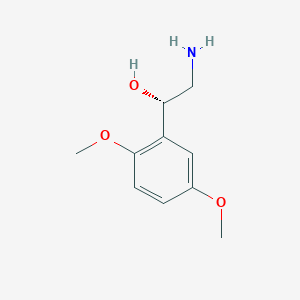
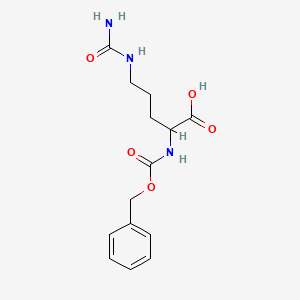
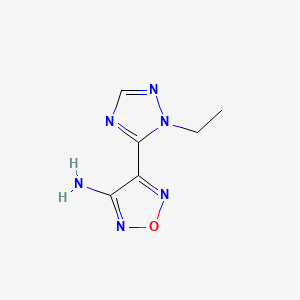
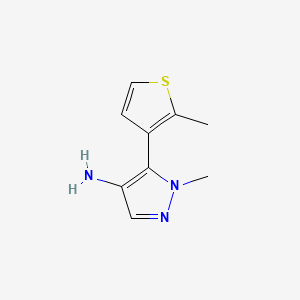
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
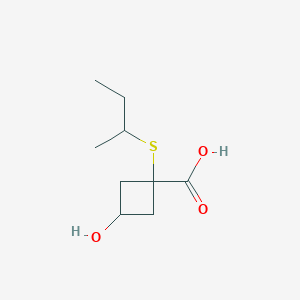
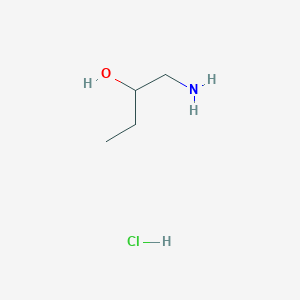
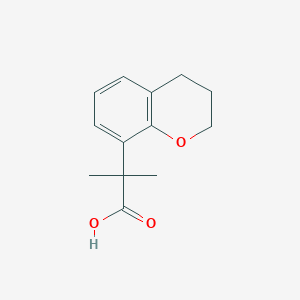
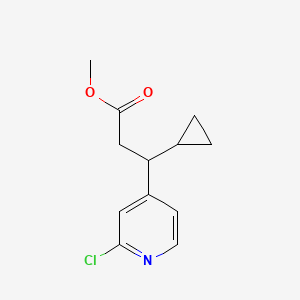
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
